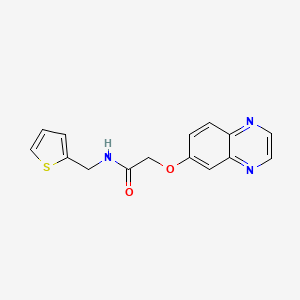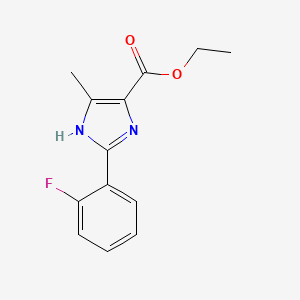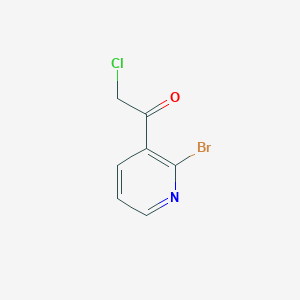![molecular formula C15H21NO4 B12448286 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901313-75-5](/img/structure/B12448286.png)
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperidine in the presence of a base to form the intermediate 1-[(2,4-dimethoxyphenyl)methyl]piperidine. This intermediate is then subjected to carboxylation to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate .
Análisis De Reacciones Químicas
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions .
Comparación Con Compuestos Similares
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
- 1-benzylpiperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid
- 1-(2,4-dimethoxyphenyl)methylpiperidine-3-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Propiedades
Número CAS |
901313-75-5 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-13-4-3-12(14(9-13)20-2)10-16-7-5-11(6-8-16)15(17)18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18) |
Clave InChI |
KDYMJWYFTMZETQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)

![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B12448269.png)
![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12448279.png)
